Acid green 16

Übersicht

Beschreibung

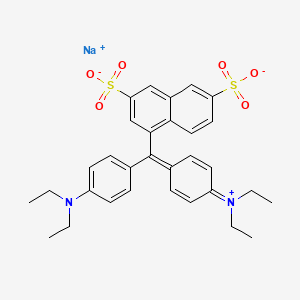

Acid green 16, also known as this compound, is a useful research compound. Its molecular formula is C31H33N2NaO6S2 and its molecular weight is 616.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Acid Green 16 (AG16) is a synthetic dye commonly used in textiles and various industrial applications. Its chemical structure is represented as C31H33N2NaO6S2, and it is known for its vibrant green color. This article explores the biological activity of this compound, including its toxicity, environmental impact, and potential applications in various fields.

This compound is classified as an azo dye, characterized by its azo group (-N=N-). The presence of sulfonic acid groups enhances its solubility in water, making it suitable for dyeing processes. The molecular structure contributes to its stability and reactivity under different conditions.

Toxicological Studies

Research has indicated that this compound exhibits several biological effects, particularly concerning its toxicity to aquatic organisms and potential health risks to humans. Key findings include:

- Aquatic Toxicity : Studies have shown that AG16 can be toxic to fish and other aquatic life, with significant effects observed at concentrations as low as 1 mg/L. This raises concerns about its environmental impact when released into water bodies from textile effluents .

- Cytotoxicity : In vitro studies have demonstrated that AG16 can induce cytotoxic effects on mammalian cell lines. The compound has been shown to affect cell viability and proliferation, with IC50 values indicating significant toxicity at certain concentrations .

- Genotoxicity : Some studies suggest that AG16 may possess genotoxic properties, potentially leading to DNA damage. This has implications for its use in consumer products and highlights the need for further investigation into its long-term effects on human health .

Environmental Impact

The environmental degradation of this compound has been a focus of research due to its persistence in aquatic systems. Photocatalytic degradation methods using titanium dioxide (TiO2) have been explored as effective means to reduce AG16 concentrations in wastewater. Results indicate that UV irradiation combined with TiO2 can significantly degrade AG16, suggesting a potential treatment method for textile industry effluents .

Case Study 1: Photocatalytic Degradation

A study investigated the photocatalytic degradation of this compound using ZnO as a catalyst under UV light exposure. The results highlighted a significant reduction in dye concentration over time, demonstrating the effectiveness of this method in treating contaminated water sources .

| Parameter | Value |

|---|---|

| Initial Concentration | 50 mg/L |

| Final Concentration | 5 mg/L |

| Degradation Rate | 90% after 120 min |

Case Study 2: Toxicity Assessment on Aquatic Organisms

An assessment was conducted to evaluate the toxicity of this compound on freshwater fish species. The study found that exposure to AG16 resulted in behavioral changes and increased mortality rates among fish populations.

| Species | LC50 (mg/L) |

|---|---|

| Rainbow Trout | 1.5 |

| Zebrafish | 2.0 |

Wissenschaftliche Forschungsanwendungen

Environmental Analysis

Acid Green 16 has been studied for its environmental impact, particularly in aquatic systems. Its toxicity to aquatic organisms has raised concerns about its release from textile effluents. Research indicates significant effects on fish populations at concentrations as low as 1 mg/L.

Case Study: Toxicity Assessment on Aquatic Organisms

| Species | LC50 (mg/L) |

|---|---|

| Rainbow Trout | 1.5 |

| Zebrafish | 2.0 |

This study highlights the need for effective treatment methods for wastewater containing this compound.

Photocatalytic Degradation

Research has focused on the photocatalytic degradation of this compound using titanium dioxide as a catalyst. This method has shown promise in reducing dye concentrations in wastewater.

Case Study: Photocatalytic Degradation

| Parameter | Value |

|---|---|

| Initial Concentration | 50 mg/L |

| Final Concentration | 5 mg/L |

| Degradation Rate | 90% after 120 min |

This indicates that photocatalysis can be an effective method for treating contaminated water sources.

Sorption Studies

The sorption capacity of various materials for this compound has been investigated to develop more efficient wastewater treatment processes. Natural and thermally activated clays have been tested for their ability to adsorb this dye from aqueous solutions.

Case Study: Sorption Capacity of Smectite Clay

| Initial Concentration (mg/dm³) | Percentage Removal (%) |

|---|---|

| 1 | 90 |

| 1000 | 61.21 |

These studies show that sorption efficiency decreases with increasing initial dye concentration, highlighting the importance of optimizing treatment conditions .

Textile Dyeing

This compound is extensively used in the textile industry for dyeing wool and other animal fibers due to its colorfastness and compatibility with various dyeing processes. Optimal dyeing conditions have been established to achieve the best results.

Optimization of Dyeing Conditions

- pH : 5

- Temperature : 90°C

- Dye Concentration : 4%

This optimization ensures maximum color uptake and quality in textile products .

Paper and Ink Production

The compound is also utilized in the production of colored papers and inks, where its vibrant hue enhances visual appeal.

Environmental Impact

The persistence of this compound in aquatic environments poses a significant risk to biodiversity. Studies have demonstrated that it can lead to behavioral changes and increased mortality rates among fish populations, necessitating further research into its long-term ecological effects .

Eigenschaften

IUPAC Name |

sodium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]naphthalene-2,7-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H34N2O6S2.Na/c1-5-32(6-2)25-13-9-22(10-14-25)31(23-11-15-26(16-12-23)33(7-3)8-4)30-21-28(41(37,38)39)20-24-19-27(40(34,35)36)17-18-29(24)30;/h9-21H,5-8H2,1-4H3,(H-,34,35,36,37,38,39);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWGCNDBLFSEBDW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=C4C=CC(=CC4=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H33N2NaO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901340400 | |

| Record name | Ethanaminium, N-[4-[[4-(diethylamino)phenyl](3,6-disulfo-1-naphthalenyl)methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, inner salt, sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901340400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

616.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3369-56-0, 12768-78-4 | |

| Record name | Acid Green Pure V | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003369560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acid green 16 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012768784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanaminium, N-[4-[[4-(diethylamino)phenyl](3,6-disulfo-1-naphthalenyl)methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, inner salt, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanaminium, N-[4-[[4-(diethylamino)phenyl](3,6-disulfo-1-naphthalenyl)methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, inner salt, sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901340400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrogen [4-[4-(diethylamino)-α-(3,6-disulphonato-1-naphthyl)benzylidene]cyclohexa-2,5-dien-1-ylidene]diethylammonium, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.131 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Acid Green 16 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.690 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.